Physicochemical Properties and Synthetic Methodologies of 3-(4-Methyl-2-nitrophenoxy)azetidine: A Technical Guide
Physicochemical Properties and Synthetic Methodologies of 3-(4-Methyl-2-nitrophenoxy)azetidine: A Technical Guide
Executive Summary
3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1)[1][2] is a highly specialized heterocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics. The molecule features a strained four-membered azetidine ring linked via an ether bridge to a 4-methyl-2-nitrophenyl moiety. This guide provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic methodology, and maps its pharmacophoric relevance in modern drug discovery.
Structural Overview & Physicochemical Profiling
The physicochemical profile of 3-(4-Methyl-2-nitrophenoxy)azetidine is dictated by the interplay between the basic azetidine nitrogen and the electron-withdrawing nitro group on the aromatic ring. The compound is designed to balance lipophilicity and basicity while maintaining a low molecular weight, making it an ideal scaffold for BBB-penetrant drugs[2].
Quantitative Physicochemical Data
| Physicochemical Parameter | Value / Description |
| CAS Number | 1219982-28-1 |
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| pKa (Azetidine NH) | ~8.5 - 9.0 (Calculated) |
| LogP (Neutral form) | ~2.1 |
| LogD (pH 7.4) | ~0.5 - 0.8 |
| Topological Polar Surface Area (TPSA) | ~67 Ų |
| Solubility Profile | Soluble in DMSO, DCM, MeOH; poorly soluble in neutral water (free base)[2]. |
Expert Insight: The unsubstituted azetidine ring acts as a secondary amine with a pKa typically around 10.4. However, the inductive electron-withdrawing effect of the phenoxy ether linkage—amplified by the ortho-nitro group—lowers this pKa to approximately 8.5–9.0. At physiological pH (7.4), the compound exists predominantly in its protonated (cationic) state, which significantly enhances its aqueous solubility compared to its neutral LogP. Furthermore, the TPSA of ~67 Ų falls perfectly within the optimal range (< 90 Ų) for passive blood-brain barrier (BBB) penetration.
Synthetic Methodology
The synthesis of 3-(aryloxy)azetidines is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu etherification ()[3]. For 3-(4-Methyl-2-nitrophenoxy)azetidine, the SNAr approach is highly efficient due to the activating nature of the ortho-nitro group on the electrophile.
Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the secondary alcohol of the azetidine, generating a highly nucleophilic alkoxide. The nitro group on the aryl fluoride is mechanistically essential; it stabilizes the transient Meisenheimer complex via resonance, significantly lowering the activation energy for the substitution.
Step 1: Alkoxide Formation
-
Dissolve 1.0 equivalent of 1-Boc-3-hydroxyazetidine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Validation Checkpoint: Ensure THF is strictly anhydrous (KF < 50 ppm) to prevent the hydrolytic quenching of NaH.
-
-
Cool the solution to 0 °C and add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
Step 2: SNAr Reaction 3. Add 1.1 equivalents of 4-fluoro-3-nitrotoluene dropwise. 4. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the starting alcohol and the emergence of a new, UV-active spot confirms conversion.
-
Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield 1-Boc-3-(4-methyl-2-nitrophenoxy)azetidine.
Step 3: Boc Deprotection Causality & Rationale: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used to cleave the Boc group. The acidic conditions protonate the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. The ether linkage remains intact because it is highly stable to non-nucleophilic acids like TFA. 6. Dissolve the intermediate in a 1:4 mixture of TFA:DCM and stir at room temperature for 2 hours. 7. Concentrate the mixture to remove excess TFA.
-
Validation Checkpoint: LC-MS analysis must show the expected mass [M+H]⁺ = 209.1, confirming complete deprotection without ether cleavage.
-
Neutralize the resulting TFA salt with saturated aqueous NaHCO₃ (pH ~8-9) and extract with DCM to isolate the free base of 3-(4-Methyl-2-nitrophenoxy)azetidine.
Workflow for the Synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine via SNAr.
Analytical Characterization & pKa Determination
To accurately determine the pKa of the azetidine nitrogen, a self-validating potentiometric titration is employed[3].
Protocol: Potentiometric Titration
Causality & Rationale: Potentiometry is chosen over UV-Vis spectrophotometry because the ionization of the remote azetidine nitrogen does not significantly alter the chromophore of the nitrophenyl group.
-
Accurately weigh ~5 mg of the synthesized free base and dissolve it in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength).
-
Add a known excess of standardized 0.1 M HCl to fully protonate the azetidine ring (bringing the pH to ~2.0).
-
Titrate the solution with standardized 0.1 M NaOH at a constant temperature (25.0 ± 0.1 °C) under a nitrogen blanket to prevent CO₂ absorption.
-
Validation Checkpoint: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point, and the pH at the half-equivalence volume precisely represents the pKa of the compound.
Pharmacological Relevance & Structural Mapping
Derivatives of 3-aryloxyazetidines are prominent in the development of CNS-active agents, including monoamine transporter ligands and Phosphodiesterase 9A (PDE9A) inhibitors ()[4][5]. The 3-(4-Methyl-2-nitrophenoxy)azetidine scaffold provides a highly rigidified vector for target engagement.
In the context of PDE9A inhibition, the azetidine nitrogen serves as a critical hydrogen-bond donor/acceptor, often interacting directly with conserved tyrosine residues (e.g., Tyr-424) in the binding pocket[5]. Simultaneously, the 4-methyl-2-nitrophenyl group occupies lipophilic sub-pockets, engaging in edge-to-face π-π stacking interactions with phenylalanine residues (e.g., Phe-456)[5]. The ether linkage provides just enough conformational flexibility to allow the two pharmacophores to adopt an optimal binding geometry while minimizing entropic penalties upon binding.
Structural pharmacophore mapping of 3-aryloxyazetidines in CNS targets.
References
-
Title: Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. evitachem.com [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
